3-Methyl-2-butanol
Overview
Description
It is a colorless liquid with a characteristic odor and is commonly used as a solvent and an intermediate in the manufacture of other chemicals .
Synthetic Routes and Reaction Conditions:
Hydration of 3-Methyl-1-butene: One of the primary methods to synthesize 3-Methyl-2-butanol is through the hydration of 3-Methyl-1-butene.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 3-Methyl-1-butene.
Industrial Production Methods:
Vapor-phase Dehydrogenation: Industrially, this compound can be produced by the vapor-phase dehydrogenation of this compound over a silica-supported copper catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-Methyl-2-butanone.
Dehydration: Acid-catalyzed dehydration of this compound can lead to the formation of alkenes.
Substitution: When treated with hydrogen bromide, this compound undergoes a substitution reaction to form 2-Bromo-3-methylbutane. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Dehydration: Sulfuric acid.
Substitution: Hydrogen bromide.
Major Products:
Oxidation: 3-Methyl-2-butanone.
Dehydration: Alkenes.
Substitution: 2-Bromo-3-methylbutane.
Scientific Research Applications
3-Methyl-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Medicine: It is utilized as an intermediate in the manufacture of pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma, making it a key ingredient in many perfumes and flavorings.
Mechanism of Action
The mechanism of action of 3-Methyl-2-butanol involves its interaction with various molecular targets and pathways:
Protonation and Dehydration: In acid-catalyzed reactions, this compound is protonated by the acid catalyst, leading to the formation of a carbocation intermediate.
Nucleophilic Substitution: In substitution reactions, the hydroxyl group of this compound is protonated, leading to the formation of a carbocation intermediate. .
Comparison with Similar Compounds
3-Methyl-2-butanol can be compared with other similar compounds such as:
2-Methyl-2-butanol: Both compounds are secondary alcohols, but 2-Methyl-2-butanol has a different structure and reactivity.
3-Pentanol: Similar in structure but differs in the position of the hydroxyl group.
2-Pentanol: Another isomer with different physical and chemical properties.
2-Methyl-1-propanol: A primary alcohol with different reactivity compared to the secondary alcohol this compound .
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and applications. Its ability to act as a solvent, intermediate, and reference compound in various fields highlights its versatility .
Properties
IUPAC Name |
3-methylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLMTQWGSQIYOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862268 | |
Record name | 2-Methyl-3-butanol | |
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Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3-Methyl-2-butanol | |
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Boiling Point |
112.00 to 114.00 °C. @ 760.00 mm Hg | |
Record name | 3-Methyl-2-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033777 | |
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Solubility |
56 mg/mL at 25 °C | |
Record name | 3-Methyl-2-butanol | |
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Density |
0.815-0.821 | |
Record name | 3-Methyl-2-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/60/ | |
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Vapor Pressure |
9.15 [mmHg] | |
Record name | 3-Methyl-2-butanol | |
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CAS No. |
598-75-4, 1517-66-4 | |
Record name | 3-Methyl-2-butanol | |
Source | CAS Common Chemistry | |
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Record name | 3-Methyl-2-butanol | |
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Record name | 2-Butanol, 3-methyl-, (S)- | |
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Record name | 3-METHYL-2-BUTANOL | |
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Record name | 2-Butanol, 3-methyl- | |
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Record name | 2-Methyl-3-butanol | |
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Record name | 3-methylbutan-2-ol | |
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Record name | 3-METHYL-2-BUTANOL | |
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Record name | 3-Methyl-2-butanol | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methyl-2-butanol?
A1: this compound has the molecular formula C5H12O and a molecular weight of 88.15 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided abstracts don't detail specific spectroscopic data, this compound can be characterized using techniques like NMR spectroscopy, infrared spectroscopy, and mass spectrometry. [, , ]
Q3: Are there any studies on the performance and applications of this compound under various conditions?
A3: Research has explored its use in binary and ternary systems with compounds like 2-methylpentane and 3-methyl-2-butanone, examining vapor-liquid equilibria at different temperatures and pressures. [, , ] Additionally, its behavior in mixtures with propylene carbonate has been investigated for excess molar enthalpies and volumes. []
Q4: What is the role of this compound in catalytic reactions?
A4: this compound is primarily featured as a reactant or product in catalytic reactions, particularly in studies focusing on dehydrogenation to produce 3-methyl-2-butanone (methyl isopropyl ketone). [] It also serves as a starting material in the synthesis of chiral auxiliaries for asymmetric hydrogenation reactions. []
Q5: How does the structure of silica-supported Cu catalysts affect the dehydrogenation of this compound?
A5: Research indicates that silica-supported Cu catalysts prepared with mannitol exhibit high activity for this compound dehydrogenation due to the formation of highly dispersed Cu nanoparticles. [] This highlights the importance of catalyst preparation methods on catalytic activity.
Q6: Have there been any computational studies on this compound?
A6: Yes, high-level ab initio calculations were used to investigate the unimolecular dissociation of ionized this compound, suggesting the formation of a hydrogen-bridged complex during the reaction. [] Molecular simulations were also employed to predict the separation of this compound from its isomers in STW-type zeolites. []
Q7: How does the structure of this compound influence its reactivity?
A7: Studies on the reactions of hydroxyl radicals with various alcohols, including this compound, revealed a relationship between the molecule's structure and its reactivity. [, ] This suggests that structural modifications could impact its interaction with other molecules.
Q8: Are there studies comparing the behavior of this compound with its isomers?
A8: Yes, research has investigated the separation of this compound from other pentanol isomers using various techniques, highlighting the subtle structural differences that influence their properties and interactions. [, , , , ]
Q9: What information is available regarding the stability of this compound?
A9: While specific stability data isn't provided in the abstracts, its presence as a volatile compound in various studies suggests potential volatility and a need for appropriate storage conditions. [, , ]
Q10: Is there information about SHE regulations, PK/PD, in vitro/vivo efficacy, or resistance related to this compound?
A10: The provided research primarily focuses on the physicochemical properties and catalytic applications of this compound. Information about SHE regulations, PK/PD, in vitro/vivo efficacy, or resistance would require further investigation beyond these abstracts.
Q11: What are the known toxicological properties of this compound?
A11: Research indicates potential genotoxicity of this compound using luminescent and light absorption umu tests. [] This emphasizes the importance of handling this compound with caution and following appropriate safety protocols.
Q12: Are there studies on the metabolism of this compound in living organisms?
A12: Yes, studies on mice exposed to isopentane identified this compound as a metabolite, suggesting its potential presence and effects in biological systems. []
Q13: What is known about the environmental impact and degradation of this compound?
A14: While the provided abstracts don't directly address its environmental fate, its identification as a volatile organic compound in various settings, including natural water systems and indoor environments, suggests potential for environmental release and transport. [, ]
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